molecular formula C18H38Cl2N2O4 B137970 Suberyldicholine dichloride CAS No. 100930-12-9

Suberyldicholine dichloride

Cat. No.: B137970
CAS No.: 100930-12-9
M. Wt: 417.4 g/mol
InChI Key: MGNXGLROGDRCGJ-UHFFFAOYSA-L
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Description

Suberyldicholine dichloride is a chemical compound with the molecular formula C18H38Cl2N2O4 and a molecular weight of 417.41 g/mol . It is known for its applications in various scientific fields, particularly in chemistry and biology. The compound is characterized by its high purity and stability, making it suitable for research and industrial applications.

Scientific Research Applications

Suberyldicholine dichloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Suberyldicholine dichloride is a potent agonist that primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are members of the Cys-loop receptor superfamily and play essential functional roles in the nervous system .

Mode of Action

The interaction of this compound with its targets involves binding to the nAChRs, which are located on the post-synaptic membrane of neurons . This binding event triggers a conformational change in the receptor, leading to the opening of an ion channel. The opening of this channel allows the flow of ions across the neuronal membrane, resulting in a change in the membrane potential and the generation of an electrical signal .

Biochemical Pathways

It is known that the activation of nachrs by this compound can influence several downstream effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the control of cell survival and differentiation .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal activity through its interaction with nAChRs . By binding to these receptors, this compound can influence neuronal excitability, synaptic transmission, and signal transduction processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the patient, and the specific characteristics of the biological environment where the drug is administered . For instance, the lipid composition of the neuronal membrane can affect the interaction of this compound with its target receptors .

Future Directions

The future directions of Suberyldicholine dichloride are not specified in the search results. Future directions for a chemical compound could involve its potential applications in various fields such as medicine, materials science, or environmental science .

Relevant Papers The search results did not provide any specific papers related to this compound . For a comprehensive understanding of this compound, it would be beneficial to conduct a more targeted literature search in scientific databases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of suberyldicholine dichloride involves the reaction of suberic acid with choline chloride. The process typically includes the following steps:

    Reaction Setup: Suberic acid and choline chloride are dissolved in a suitable solvent, such as dichloromethane.

    Reaction Conditions: The mixture is stirred at room temperature, and a catalyst, such as triethylamine, is added to facilitate the reaction.

    Product Isolation: The reaction mixture is then filtered, and the solvent is evaporated to obtain the crude product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Suberyldicholine dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Comparison with Similar Compounds

    Succinylcholine chloride: A depolarizing muscle relaxant used in anesthesia.

    Decamethonium bromide: Another depolarizing muscle relaxant with a longer duration of action.

Comparison:

Properties

IUPAC Name

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O4.2ClH/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXGLROGDRCGJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601965
Record name 2,2'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(N,N,N-trimethylethan-1-aminium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100930-12-9
Record name 2,2'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(N,N,N-trimethylethan-1-aminium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suberyldicholine dichloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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